molecular formula C16H20Cl2N2O2 B13584718 rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans

rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans

Cat. No.: B13584718
M. Wt: 343.2 g/mol
InChI Key: HTMGOIJRQXEZMP-AFMFUHLNSA-N
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Description

rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with a methoxyphenyl group and an oxolane ring with an amine group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The oxolane ring is then formed via cyclization reactions, and the amine group is introduced through nucleophilic substitution. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • rac-(2R,3S)-2-[5-(4-hydroxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans
  • rac-(2R,3S)-2-[5-(4-chlorophenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans

Comparison: The unique feature of rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and binding affinity to molecular targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

(2S,3R)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C16H18N2O2.2ClH/c1-19-14-4-2-11(3-5-14)12-8-13(10-18-9-12)16-15(17)6-7-20-16;;/h2-5,8-10,15-16H,6-7,17H2,1H3;2*1H/t15-,16+;;/m1../s1

InChI Key

HTMGOIJRQXEZMP-AFMFUHLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N.Cl.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl

Origin of Product

United States

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